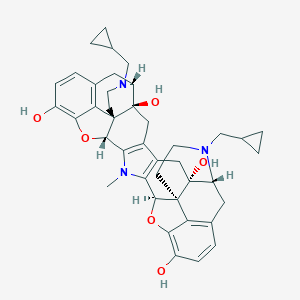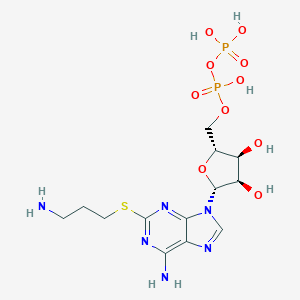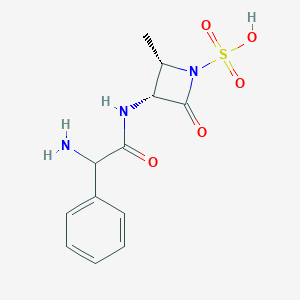
1,N(2)-Ethenodeoxyguanosine
Übersicht
Beschreibung
1,N(2)-Ethenodeoxyguanosine is a DNA adduct formed by the reaction of DNA with certain carcinogenic compounds. It is a modified nucleoside that results from the interaction of deoxyguanosine with reactive aldehydes or epoxides. This compound is of significant interest due to its role in mutagenesis and carcinogenesis, making it a crucial biomarker for studying DNA damage and repair mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,N(2)-Ethenodeoxyguanosine can be synthesized through the reaction of deoxyguanosine with various aldehydes or epoxides under controlled conditions. The reaction typically involves the use of a strong acid or base as a catalyst to facilitate the formation of the etheno bridge between the nucleoside and the reactive compound.
Industrial Production Methods: While industrial production methods for this compound are not widely documented, laboratory synthesis often involves the use of high-purity reagents and precise control of reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through chromatography and verification using spectroscopic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,N(2)-Ethenodeoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to its parent nucleoside, deoxyguanosine.
Substitution: The etheno bridge can be targeted for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically regenerates deoxyguanosine.
Wissenschaftliche Forschungsanwendungen
1,N(2)-Ethenodeoxyguanosine has several important applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of DNA damage and repair.
Biology: Researchers use it to investigate the biological effects of DNA adducts and their role in mutagenesis.
Medicine: It serves as a biomarker for exposure to carcinogenic compounds and is used in studies related to cancer diagnosis and prevention.
Industry: The compound is utilized in the development of assays and diagnostic tools for detecting DNA damage.
Wirkmechanismus
The mechanism by which 1,N(2)-Ethenodeoxyguanosine exerts its effects involves the formation of a covalent bond between the nucleoside and reactive aldehydes or epoxides. This modification can disrupt normal base pairing in DNA, leading to mutations during DNA replication. The compound primarily targets the guanine base in DNA, forming a stable adduct that can interfere with DNA polymerase activity and repair processes.
Vergleich Mit ähnlichen Verbindungen
8-Oxo-2’-deoxyguanosine: Another DNA adduct formed by oxidative stress.
N2-Ethyl-2’-deoxyguanosine: Formed by the reaction of deoxyguanosine with ethylating agents.
1,N6-Ethenoadenine: A similar adduct formed with adenine instead of guanine.
Uniqueness: 1,N(2)-Ethenodeoxyguanosine is unique due to its specific formation from reactive aldehydes or epoxides and its distinct impact on DNA structure and function. Unlike other adducts, it forms a stable etheno bridge that significantly alters the chemical properties of the nucleoside, making it a valuable marker for studying specific types of DNA damage.
Eigenschaften
IUPAC Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[1,2-a]purin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(17)15-12-13-1-2-16(12)11(9)20/h1-2,5-8,18-19H,3-4H2,(H,13,15)/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJBQTAFGHUSKK-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910926 | |
| Record name | 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108929-11-9 | |
| Record name | 1,N(2)-Ethenodeoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)



![furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B218308.png)





